molecular formula C19H35NO3 B1227084 4-(1,4-Dioxaspiro[4.11]hexadecan-3-ylmethyl)morpholine

4-(1,4-Dioxaspiro[4.11]hexadecan-3-ylmethyl)morpholine

Cat. No. B1227084
M. Wt: 325.5 g/mol
InChI Key: AXTKPHAKXVXLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,4-dioxaspiro[4.11]hexadecan-3-ylmethyl)morpholine is a ketal.

Scientific Research Applications

  • DNA Interaction and Structural Characterization : The reaction of hexachlorocyclotriphosphazene with various amines, including morpholine derivatives, led to the synthesis of spiro-cyclotriphosphazenes. These compounds were characterized and evaluated for their DNA cleavage activity. One study found that certain derivatives caused significant DNA damage, suggesting potential applications in DNA interaction studies (Pektaş et al., 2018).

  • Chemical Synthesis and Structural Studies : Another research synthesized spiro-crypta phosphazene derivatives using morpholine. These compounds exhibited unique structural features and were analyzed using various spectroscopic methods. The relationship between their NMR spectral data and crystallographic structures was explored, providing insights into their chemical properties (Kılıç et al., 2009).

  • Medicinal Chemistry Applications : Research in medicinal chemistry has explored morpholine derivatives as replacements for other heterocycles. For example, the introduction of a spirocyclic center in certain molecules led to decreased lipophilicity, which could be significant in drug development (Degorce et al., 2019).

  • Synthesis and Characterization of Vic-Dioximes : A study focused on synthesizing new vic-dioxime ligands containing different heteroatoms, including morpholine derivatives. These ligands were then used to create metal complexes, which were characterized using various analytical techniques. This research contributes to the field of coordination chemistry (Canpolat & Kaya, 2004).

  • Green Polymerization : A novel monomer containing a morpholine derivative was synthesized and polymerized using an environmentally friendly method. This study highlights the potential of morpholine derivatives in green chemistry applications (Seghier & Belbachir, 2016).

  • Pharmacological Studies and Receptor Affinity : Morpholine-based ligands were synthesized and tested for their binding affinity at various receptors, indicating potential applications in pharmacological research and drug development (Franchini et al., 2014).

properties

Product Name

4-(1,4-Dioxaspiro[4.11]hexadecan-3-ylmethyl)morpholine

Molecular Formula

C19H35NO3

Molecular Weight

325.5 g/mol

IUPAC Name

4-(1,4-dioxaspiro[4.11]hexadecan-3-ylmethyl)morpholine

InChI

InChI=1S/C19H35NO3/c1-2-4-6-8-10-19(11-9-7-5-3-1)22-17-18(23-19)16-20-12-14-21-15-13-20/h18H,1-17H2

InChI Key

AXTKPHAKXVXLKW-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)OCC(O2)CN3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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